1-[(6-Bromopyridin-3-yl)methyl]piperazine is a chemical compound with the molecular formula C12H18BrN3. It features a piperazine ring substituted with a 6-bromopyridin-3-ylmethyl group, making it a notable derivative of piperazine. This compound is primarily classified as an organic heterocyclic compound, which contains nitrogen in its ring structure. Its unique molecular structure allows it to participate in various chemical reactions, making it useful in medicinal chemistry and material science .
The synthesis of 1-[(6-Bromopyridin-3-yl)methyl]piperazine can be achieved through several methods:
The synthetic routes often require careful control of temperature and pressure to optimize yield and purity. Industrial-scale production may utilize automated reactors for continuous addition of reactants and catalysts .
1-[(6-Bromopyridin-3-yl)methyl]piperazine possesses a distinct structure characterized by:
The compound's IUPAC name is 1-((6-bromopyridin-3-yl)methyl)piperazine, and its CAS number is 1231930-25-8. The molecular weight is approximately 285.20 g/mol .
1-[(6-Bromopyridin-3-yl)methyl]piperazine can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its applicability in various fields, particularly in medicinal chemistry where derivatives may exhibit different biological activities.
The mechanism of action for 1-[(6-Bromopyridin-3-yl)methyl]piperazine involves its interaction with specific biological targets, such as receptors or enzymes. The brominated pyridine moiety can engage in π–π stacking interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. This dual interaction enhances its potential efficacy in therapeutic applications targeting neurological disorders or other biological pathways .
1-[(6-Bromopyridin-3-yl)methyl]piperazine has several scientific applications:
Piperazine (C₄H₁₀N₂) ranks as the third most utilized N-heterocycle in FDA-approved pharmaceuticals, following piperidine and pyridine, due to its exceptional versatility in drug design [4]. This six-membered ring features two nitrogen atoms at positions 1 and 4, enabling diverse substitution patterns that fine-tune pharmacokinetic properties. The scaffold’s structural rigidity, hydrogen-bonding capability (donor and acceptor), and large polar surface area enhance water solubility, target affinity, and oral bioavailability [4]. Pharmacologically, piperazine derivatives exhibit broad activities—including antibacterial, antiviral, and anticancer effects—by modulating monoamine pathways and interacting with enzymes or receptors [4] [9]. For example, in fluoroquinolone antibiotics like ciprofloxacin, the piperazinyl group augments potency against Gram-negative bacteria by improving membrane penetration and DNA gyrase binding [9].
Bromopyridine units serve as pivotal building blocks in medicinal chemistry due to bromine’s versatility as a synthetic handle for cross-coupling reactions. The 6-bromopyridin-3-yl moiety, in particular, enables precise pharmacophore diversification through transition metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) while contributing to target engagement via π-stacking and hydrophobic interactions [2] [5]. The electron-deficient nature of the pyridine ring enhances metabolic stability and influences compound pKa, thereby modulating membrane permeability [4]. In derivatives like 1-((6-bromopyridin-3-yl)methyl)piperazine (CAS: 1256785-25-7), the bromopyridine core anchors structural modifications that optimize binding to biological targets such as kinases or viral enzymes [2] [7].
The fusion of piperazine and bromopyridine motifs leverages synergistic effects to improve target selectivity and potency. This hybridization is exemplified by 1-[(6-bromopyridin-3-yl)methyl]-4-ethylpiperazine (CAS: 1231930-25-8), where the ethyl-piperazine tail enhances lipophilicity (predicted logP = 1.98) for membrane penetration, while the bromopyridine unit provides a site for further derivatization [5] [10]. Such hybrids are designed to engage multiple binding sites simultaneously—e.g., in HIV-1 inhibitors, piperazine bridges interact with aspartate residues in viral proteases, whereas bromopyridine moieties occupy hydrophobic pockets [4]. Computational studies confirm that these hybrids maintain optimal topological polar surface area (TPSA: 19.37 Ų), balancing cellular uptake and solubility [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: